A Technical Guide to TRPV4 Agonist-1 Free Base: Structure, Signaling, and Experimental Protocols
A Technical Guide to TRPV4 Agonist-1 Free Base: Structure, Signaling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the transient receptor potential vanilloid 4 (TRPV4) agonist-1 free base, a potent and selective agonist of the TRPV4 ion channel. This document details its chemical structure, mechanism of action, and relevant experimental protocols for its use in research and development.
Chemical Structure and Properties
TRPV4 agonist-1 free base, also identified as Compound 36 in the primary literature, is a quinazolin-4(3H)-one derivative.[1] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 8-Fluoro-2-(4-methylpiperazin-1-yl)-3-(4-((4-fluorophenyl)oxy)phenyl)quinazolin-4(3H)-one |
| Molecular Formula | C25H22F2N4O2 |
| Molecular Weight | 448.46 g/mol |
| CAS Number | 2314467-59-7 |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Pharmacological Data
TRPV4 agonist-1 free base has been characterized as a potent activator of the human TRPV4 channel, demonstrating significant efficacy in cellular assays.
| Assay | Parameter | Value | Reference |
| hTRPV4 Ca2+ Assay | EC50 | 60 nM | [1] |
| SOX9 Reporter Assay | ECmax | 20 nM | [1][2] |
Signaling Pathways
Activation of the TRPV4 channel by agonists such as TRPV4 agonist-1 free base initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions (Ca2+). In the context of chondrogenic differentiation, this Ca2+ influx is a critical upstream event that leads to the activation of the transcription factor SOX9, a master regulator of chondrogenesis.[3][4][5][6]
The binding of TRPV4 agonist-1 free base to the TRPV4 channel induces a conformational change, opening the channel pore and allowing the influx of extracellular Ca2+. The resulting increase in intracellular Ca2+ concentration can activate various downstream effectors, including calmodulin (CaM). The Ca2+/CaM complex can then activate calmodulin-dependent kinases (CaMKs) which, in turn, can phosphorylate and activate transcription factors or co-activators that promote the expression of SOX9.[6] Increased SOX9 expression drives the transcription of genes essential for cartilage matrix production, such as collagen type II and aggrecan.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of TRPV4 agonist-1 free base.
Human TRPV4 (hTRPV4) Ca2+ Assay
This protocol describes a cell-based fluorescence assay to measure the intracellular calcium concentration ([Ca2+]i) following the application of TRPV4 agonist-1 free base.
Methodology:
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV4 channel are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
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Dye Loading: The culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization, typically for 30-60 minutes at 37°C.
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Compound Preparation and Addition: A stock solution of TRPV4 agonist-1 free base is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to the desired final concentrations. The dye-loading solution is removed, and the cells are washed again with the assay buffer. The different concentrations of the agonist are then added to the wells.
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Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. The fluorescence intensity is measured at excitation wavelengths of 340 nm and 380 nm, and the emission is collected at 510 nm. Measurements are taken at regular intervals to monitor the change in intracellular calcium concentration over time.
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Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated to determine the intracellular calcium concentration. The response is typically quantified as the peak change in this ratio. Dose-response curves are generated by plotting the peak response against the logarithm of the agonist concentration, and the EC50 value is calculated using a four-parameter logistic fit.
SOX9 Reporter Assay
This protocol outlines a luciferase-based reporter gene assay to quantify the activation of the SOX9 transcription factor in response to TRPV4 agonist-1 free base.
Methodology:
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Cell Culture and Transfection: A chondrogenic cell line, such as ATDC5, is cultured in appropriate growth medium. Cells are then transiently co-transfected with a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) under the control of a promoter with multiple SOX9 binding sites, and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.
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Compound Treatment: Following transfection and a recovery period (typically 24 hours), the culture medium is replaced with a medium containing various concentrations of TRPV4 agonist-1 free base. The cells are then incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).
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Cell Lysis: The treatment medium is removed, and the cells are washed with phosphate-buffered saline. A passive lysis buffer is added to each well to lyse the cells and release the luciferase enzymes.
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Luminescence Measurement: The cell lysates are transferred to a luminometer-compatible plate. The activity of the SOX9-driven luciferase and the control luciferase are measured sequentially using a dual-luciferase reporter assay system, which involves the addition of specific substrates for each enzyme.
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Data Analysis: The activity of the SOX9-driven luciferase is normalized to the activity of the control luciferase to account for variations in transfection efficiency and cell number. The fold induction of SOX9 activity is calculated relative to a vehicle-treated control. Dose-response curves are generated, and the maximum effect (ECmax) is determined.
This guide provides a foundational understanding of TRPV4 agonist-1 free base for researchers in the field. Further investigation into its in vivo efficacy and safety profile is warranted for its potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The chondrocyte “mechanome”: Activation of the mechanosensitive ion channels TRPV4 and PIEZO1 drives unique transcriptional signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Transient receptor potential vanilloid 4 as a regulator of induced pluripotent stem cell chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Receptor Potential Vanilloid 4: The Sixth Sense of the Musculoskeletal System? - PMC [pmc.ncbi.nlm.nih.gov]
